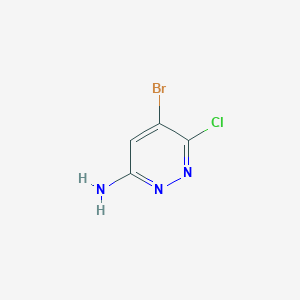
5-Bromo-6-chloropyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-chloro-3-Pyridazinamine is a heterocyclic compound with the molecular formula C4H3BrClN3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-Pyridazinamine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-Pyridazinamine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, the reaction can be carried out in acetic acid with a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 5-bromo-6-chloro-3-Pyridazinamine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-6-chloro-3-Pyridazinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinamine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-chloro-3-Pyridazinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-bromo-6-chloro-3-Pyridazinamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridazinamine: The parent compound without halogen substitutions.
5-bromo-3-Pyridazinamine: A derivative with only a bromine substitution.
6-chloro-3-Pyridazinamine: A derivative with only a chlorine substitution.
Uniqueness
5-bromo-6-chloro-3-Pyridazinamine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and materials science.
Eigenschaften
Molekularformel |
C4H3BrClN3 |
|---|---|
Molekulargewicht |
208.44 g/mol |
IUPAC-Name |
5-bromo-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(7)8-9-4(2)6/h1H,(H2,7,8) |
InChI-Schlüssel |
LBFZXCGTTNAMSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)






![6-Bromo-3-(fluoromethyl)benzo[d]isoxazole](/img/structure/B13918345.png)




